1-Fluoro-2-(4-iodobutyl)benzene
Overview
Description
“1-Fluoro-2-(4-iodobutyl)benzene” is a chemical compound with the CAS Number: 249922-30-3 . It has a molecular weight of 278.11 and its IUPAC name is 1-fluoro-2-(4-iodobutyl)benzene . The compound is typically stored at room temperature .
Molecular Structure Analysis
The molecular structure of “1-Fluoro-2-(4-iodobutyl)benzene” can be represented by the InChI code:1S/C10H12FI/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6,8H2
. This indicates that the molecule consists of a benzene ring with a fluoro group at one position and a 4-iodobutyl group at another position. It is typically stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, density, etc., are not provided in the sources I found.
Scientific Research Applications
Photochemistry of Fluorinated Benzenes : The photochemical properties of fluoro(trifluoromethyl)benzenes, which are closely related to 1-Fluoro-2-(4-iodobutyl)benzene, have been studied in the gas phase. The research found that different isomers exhibit varying fluorescence yields and radiative lifetimes, indicating their potential utility in photophysical applications (Al-ani, 1973).
Fluorescent Properties in Organic Synthesis : Studies on benzene-fluorinated quinolinones, which share structural similarities with 1-Fluoro-2-(4-iodobutyl)benzene, show that these compounds exhibit consistent fluorescence properties. This finding is significant for their use in bioimaging and as fluorescent markers (Politanskaya et al., 2015).
Synthesis of Fluorinated Organic Molecules : An efficient, metal-free method for the synthesis of fluorinated compounds, including benzoxazepines, has been developed. This method is relevant for the synthesis of compounds like 1-Fluoro-2-(4-iodobutyl)benzene and indicates the growing interest in fluorinated organic molecules in chemical and medical research (Ulmer et al., 2016).
Organopalladium Complexes Containing Fluoro Ligands : Research on the synthesis of organopalladium complexes with fluoro ligands provides insights into the chemical behavior and stability of fluorine-containing compounds. This is indirectly relevant to understanding the chemical properties of 1-Fluoro-2-(4-iodobutyl)benzene (Pilon and Grushin, 1998).
Photodynamics of Fluorobenzenes : A study using machine-learning-accelerated photodynamics simulations explored the excited-state structures and reaction outcomes of various fluorobenzenes. The insights gained from this research are applicable to understanding the photodynamic behavior of compounds like 1-Fluoro-2-(4-iodobutyl)benzene (Li and Lopez, 2022).
Safety and Hazards
The safety information available indicates that “1-Fluoro-2-(4-iodobutyl)benzene” is a combustible liquid and may cause skin and eye irritation. It may also cause respiratory irritation if inhaled . The compound has been assigned the signal word “Warning” and is associated with the hazard statements H303 and H320 . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-fluoro-2-(4-iodobutyl)benzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FI/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWLHIZELJFVQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCCI)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FI | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101303418 | |
Record name | 1-Fluoro-2-(4-iodobutyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101303418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-2-(4-iodobutyl)benzene | |
CAS RN |
249922-30-3 | |
Record name | 1-Fluoro-2-(4-iodobutyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=249922-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluoro-2-(4-iodobutyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101303418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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